5-Oxaspiro[3.5]nonan-7-amine
Description
Contextualization of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems are a well-established yet continually evolving area of organic and medicinal chemistry. beilstein-journals.org These frameworks are prevalent structural motifs in a wide variety of naturally occurring products and have been incorporated into several commercial drugs. beilstein-journals.org The defining feature of a spirocycle is the spiroatom, a single quaternary carbon that serves as the pivot for two distinct rings. This arrangement imparts a rigid, three-dimensional geometry that is often sought after in drug design. bldpharm.comresearchgate.net
The synthesis of spirocyclic compounds presents a unique challenge in organic chemistry due to the need to create a sterically hindered quaternary carbon center. researchgate.netcambridgescholars.com However, advancements in synthetic methodologies, including the use of hypervalent iodine reagents and metathesis reactions, have expanded the accessibility of these complex scaffolds. beilstein-journals.orgresearchgate.net The inherent three-dimensionality of spirocycles allows them to present functional groups in precise spatial orientations, which can lead to improved potency and selectivity when interacting with biological targets. bldpharm.com
Significance of the Oxaspiro[3.5]nonane Scaffold
The 5-Oxaspiro[3.5]nonane scaffold consists of a four-membered oxetane (B1205548) ring fused to a six-membered cyclohexane (B81311) ring through a common spirocarbon. This particular arrangement combines the structural features of both rings, offering a unique building block for chemical synthesis. The oxetane ring, a four-membered ether, is a valuable pharmacophore that can influence physicochemical properties such as solubility and metabolic stability. The cyclohexane ring provides a robust, non-planar structure that can be functionalized to explore chemical space in three dimensions.
Scaffolds based on the oxaspiro[3.5]nonane core are recognized for their potential in medicinal chemistry. For instance, related structures like 7-oxaspiro[3.5]nonane derivatives are utilized as precursors in drug development, with the spirocyclic nature thought to enhance metabolic stability and bioavailability. The rigidity of the spirocyclic system can lock the molecule into a specific conformation, which is advantageous for designing compounds that fit precisely into the binding sites of proteins or other biological targets. vulcanchem.com This conformational restriction is a key strategy used by medicinal chemists to improve the selectivity and efficacy of drug candidates.
Role of Amine Functionality in Chemical Diversification
The presence of an amine group provides a crucial handle for chemical diversification. It can participate in a wide range of chemical reactions, such as amidation, alkylation, and reductive amination, allowing chemists to readily synthesize a library of derivatives from a single core structure. This chemical versatility is essential during the drug discovery process, where numerous analogues are often created to optimize properties like potency, selectivity, and pharmacokinetics. uva.nl Furthermore, the nitrogen atom in an amine can form key hydrogen bonds and ionic interactions with biological targets like enzymes and receptors, which is often fundamental to a drug's mechanism of action. drugdiscoverytrends.com Tuning the basicity (pKa) of the amine is a common strategy in medicinal chemistry to mitigate off-target effects or improve absorption and distribution. drughunter.com
Research Landscape and Current Challenges for 5-Oxaspiro[3.5]nonan-7-amine
The research landscape for this compound itself is currently limited, with a notable scarcity of published studies focusing specifically on this isomer. The majority of available research data pertains to its structural isomers, such as 5-Oxaspiro[3.5]nonan-8-amine and 2-Oxaspiro[3.5]nonan-7-amine. This situation presents both challenges and opportunities for researchers.
One of the primary challenges is the lack of established, high-yield synthetic routes specifically for the 7-amino substituted isomer. The development of stereoselective synthetic methods to control the placement of the amine group on the cyclohexane ring of the oxaspiro[3.5]nonane core is a significant hurdle that must be overcome to enable further investigation.
Consequently, a major challenge is the absence of experimental data on the physicochemical properties and biological activity of this compound. Researchers must often infer its potential characteristics from data on closely related analogues. For example, studies on isomers suggest that this class of compounds may have applications as building blocks for pharmaceuticals. However, without direct experimental validation, the true potential of the 7-amine isomer remains speculative. This information gap highlights the need for foundational research to synthesize and characterize this specific compound, thereby paving the way for its exploration in drug discovery and other areas of chemical science.
Data Tables
Table 1: Chemical Properties of this compound and a Structural Isomer
| Property | This compound | 5-Oxaspiro[3.5]nonan-8-amine |
| CAS Number | 1823516-17-1 aksci.com | 1309434-30-7 fluorochem.co.uk |
| Molecular Formula | C₈H₁₅NO | C₈H₁₅NO fluorochem.co.uk |
| Molecular Weight | 141.21 g/mol | 141.21 g/mol |
| Structure | A spirocyclic compound with an oxetane ring and a cyclohexane ring bearing an amine at the 7-position. | A spirocyclic compound with an oxetane ring and a cyclohexane ring bearing an amine at the 8-position. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-oxaspiro[3.5]nonan-7-amine |
InChI |
InChI=1S/C8H15NO/c9-7-2-5-8(10-6-7)3-1-4-8/h7H,1-6,9H2 |
InChI Key |
FCAKGWBFVFFZFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC(CO2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Oxaspiro 3.5 Nonan 7 Amine and Its Analogs
Historical Overview of Spirocyclic Amines Synthesis
The synthesis of spirocyclic compounds has a rich history, with early examples dating back to the late 19th and early 20th centuries. However, the systematic development of synthetic strategies for spirocyclic amines is a more recent endeavor, largely driven by the pharmaceutical industry's demand for novel chemical entities. Initially, the construction of the requisite quaternary carbon center, the spiroatom, posed a significant synthetic challenge. Early methods often involved multi-step sequences with harsh reaction conditions and limited substrate scope.
The landscape of spirocycle synthesis has been transformed by the advent of modern synthetic techniques. Methodologies such as intramolecular alkylations, cycloaddition reactions, and rearrangement reactions have become foundational in the construction of these complex scaffolds. The development of transition metal-catalyzed reactions and organocatalysis has further expanded the synthetic chemist's toolbox, enabling more efficient and stereoselective access to a wide array of spirocyclic amines. The increasing prevalence of spirocyclic motifs in approved drugs and clinical candidates is a testament to the progress in this field.
Strategies for Constructing the Oxaspiro[3.5]nonane Core
The 5-oxaspiro[3.5]nonane core is characterized by an oxetane (B1205548) ring fused to a cyclohexane (B81311) ring at a single carbon atom. The construction of this specific spirocyclic system requires careful consideration of the synthetic strategies for forming each ring and the spirocenter.
The formation of the strained four-membered oxetane ring is a key challenge in the synthesis of the oxaspiro[3.5]nonane core. Several classical and modern methods have been employed for oxetane synthesis.
One of the most common methods is the intramolecular Williamson ether synthesis , which involves the cyclization of a 1,3-halohydrin or a related substrate under basic conditions. This approach is effective but can be limited by competing elimination reactions.
Another powerful method is the Paternò–Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene. This reaction can directly form the oxetane ring, but its regioselectivity and stereoselectivity can be challenging to control.
More recently, transition metal-catalyzed cyclizations have emerged as a versatile strategy. For instance, palladium-catalyzed intramolecular C–O bond formation has been successfully applied to the synthesis of various oxetane-containing molecules. Additionally, methods involving the ring expansion of epoxides have also been utilized.
A recent study on the synthesis of functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a close analog, highlights a modern approach where the oxetane-containing fragment is derived from a pre-functionalized starting material, showcasing the utility of building block strategies in constructing such complex spirocycles. univ.kiev.uaresearchgate.net
The construction of the cyclohexane ring in the oxaspiro[3.5]nonane scaffold is typically achieved through intramolecular cyclization reactions. The choice of reaction depends on the available functional groups on the precursor.
Common strategies include:
Intramolecular Aldol (B89426) Condensation: A precursor containing both a ketone and an aldehyde or another ketone functionality can undergo an intramolecular aldol reaction to form a six-membered ring.
Intramolecular Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl system within the same molecule is a widely used method for forming cyclohexane rings.
Ring-Closing Metathesis (RCM): For precursors containing two terminal alkenes, RCM catalyzed by ruthenium-based catalysts is a powerful and popular method for the formation of cyclic structures, including cyclohexene (B86901) derivatives that can be subsequently reduced.
Intramolecular Friedel-Crafts Alkylation: If an aromatic ring is present in the precursor, an intramolecular Friedel-Crafts reaction can be used to form the cyclohexane ring.
The construction of spirocyclic systems where one of the rings is a small, strained ring, such as the [3.n] systems (e.g., oxaspiro[3.5]nonane), requires specialized synthetic approaches. Key to these syntheses is the creation of the quaternary spiro-carbon center.
Several general strategies are applicable:
Intramolecular Cyclization of Cyclic Precursors: Starting with a pre-formed cyclic ketone, functionalization at the α-position with a side chain capable of cyclizing back onto the α-carbon can generate the spirocyclic core.
Rearrangement Reactions: Certain molecular rearrangements, such as the pinacol (B44631) rearrangement, can lead to the formation of spirocyclic ketones from appropriately substituted diols.
Cycloaddition Reactions: Intramolecular [4+2] (Diels-Alder) or [3+2] cycloadditions can be powerful tools for the stereocontrolled synthesis of complex spirocyclic systems.
Palladium-Catalyzed Cyclisation-Cross Coupling Cascade Reactions: These have been employed in the synthesis of oxetane-benzopyran spirocycles, demonstrating a modern approach to constructing such fused ring systems. researchgate.net
The following table summarizes some of the key cyclization strategies for forming the oxaspiro[3.5]nonane core:
| Ring System | Cyclization Strategy | Key Features |
| Oxetane | Intramolecular Williamson Ether Synthesis | Utilizes a 1,3-halohydrin precursor; can be prone to elimination. |
| Paternò–Büchi Reaction | [2+2] photocycloaddition; challenges in regioselectivity. | |
| Transition Metal-Catalyzed Cyclization | Modern and versatile; often offers good control over stereochemistry. | |
| Cyclohexane | Intramolecular Aldol Condensation | Forms a six-membered ring from a dicarbonyl precursor. |
| Intramolecular Michael Addition | Efficient for forming rings from α,β-unsaturated systems. | |
| Ring-Closing Metathesis (RCM) | Powerful for diene precursors; forms a cyclohexene ring. |
Introduction and Functionalization of the Amine Moiety
Once the 5-oxaspiro[3.5]nonane core is established, the introduction of the amine functionality at the 7-position is the next critical step. This can be achieved through various synthetic transformations.
Direct amination strategies involve the direct conversion of a C-H bond or a pre-existing functional group into an amine. These methods are highly sought after for their atom economy and potential to shorten synthetic sequences.
One of the most common approaches for introducing an amine group is through the reductive amination of a corresponding ketone. acs.orgnih.govmasterorganicchemistry.com If 1-oxaspiro[3.5]nonan-7-one is available, its reaction with an amine source (such as ammonia (B1221849) or a protected amine equivalent) in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) can directly yield 5-Oxaspiro[3.5]nonan-7-amine. This is a robust and widely used transformation in organic synthesis. masterorganicchemistry.com
Another emerging and powerful strategy is the direct C-H amination . While challenging, recent advances in transition metal catalysis have made it possible to directly aminate C(sp³)–H bonds. For a substrate like 5-oxaspiro[3.5]nonane, a catalyst could potentially direct the amination to the 7-position, although regioselectivity would be a key challenge to overcome.
The following table outlines some direct amination strategies that could be applicable to the synthesis of this compound:
| Precursor | Amination Strategy | Reagents | Product |
| 1-Oxaspiro[3.5]nonan-7-one | Reductive Amination | NH₃, NaBH₃CN or NaBH(OAc)₃ | This compound |
| 5-Oxaspiro[3.5]nonane | Direct C-H Amination | Transition metal catalyst, Amine source | This compound |
The development of efficient and selective methods for the synthesis of this compound and its analogs is crucial for exploring their potential in medicinal chemistry. The strategies outlined in this article, from the historical context to the specific methods for ring construction and amination, provide a framework for the rational design and synthesis of these promising spirocyclic compounds.
Reductive Amination Pathways
Reductive amination is a robust and widely utilized method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the context of this compound, this pathway commences with the corresponding ketone, 5-Oxaspiro[3.5]nonan-7-one. The reaction proceeds in two conceptual steps: the formation of an intermediate imine or enamine, followed by its reduction to the target amine. chemistrysteps.com
The process is typically performed as a one-pot reaction where the ketone, an amine source (such as ammonia or an ammonium (B1175870) salt like ammonium acetate), and a reducing agent are combined. chemistrysteps.com The choice of reducing agent is critical to selectively reduce the iminium ion intermediate in the presence of the starting ketone. Mild hydride reagents are preferred for this transformation.
Key reagents for this pathway include:
Sodium cyanoborohydride (NaBH₃CN): This agent is particularly effective because it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduces the protonated imine intermediate. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is highly effective for reductive aminations and does not require strict pH control. masterorganicchemistry.com
Catalytic Hydrogenation: Hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) can also be employed to reduce the in situ-formed imine.
The general reaction scheme is depicted below:
Figure 1: General scheme for the reductive amination of 5-Oxaspiro[3.5]nonan-7-one.
The following table summarizes common conditions employed for reductive amination applicable to this synthesis.
| Reagent/Catalyst | Amine Source | Solvent | Typical Conditions | Reference |
| Sodium cyanoborohydride (NaBH₃CN) | Ammonia, NH₄OAc | Methanol, Ethanol | pH 6-7 | masterorganicchemistry.com |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Ammonia, NH₄Cl | Dichloromethane, THF | Room Temperature | masterorganicchemistry.com |
| H₂ / Pd-C | Ammonia | Ethanol | Pressurized H₂ atmosphere | wikipedia.org |
| H₂ / Raney Ni | Ammonia | Methanol | Pressurized H₂ atmosphere | wikipedia.org |
Biocatalytic approaches using imine reductases (IREDs) represent a modern alternative, offering high stereoselectivity for the synthesis of chiral amines from ketones. nih.gov The application of whole-cell biocatalysts containing overexpressed IREDs could provide an efficient and cost-effective route to enantiomerically enriched this compound. nih.gov
Amine Precursor Transformations
An alternative to direct amination involves the synthesis of the 5-oxaspiro[3.5]nonane scaffold with a suitable precursor functional group at the C7 position, which is subsequently converted to the amine. This strategy allows for the use of a broader range of reaction conditions for the construction of the spirocycle without interference from a basic amine group.
Common amine precursors that could be employed include azides and oximes.
Reduction of an Azide (B81097): The spirocyclic ketone can be converted to an alcohol via reduction, followed by nucleophilic substitution to introduce an azide group (7-azido-5-oxaspiro[3.5]nonane). The azide functionality is a robust and non-basic amine precursor that can be cleanly reduced to the primary amine under various conditions. nih.gov The Staudinger reaction, using triphenylphosphine (B44618) followed by hydrolysis, or catalytic hydrogenation are common methods for this transformation. nih.govorganic-chemistry.org
Reduction of an Oxime: The precursor ketone, 5-Oxaspiro[3.5]nonan-7-one, can be readily converted to its corresponding oxime by reaction with hydroxylamine. The resulting 5-Oxaspiro[3.5]nonan-7-one oxime can then be reduced to the target amine. researchgate.net This reduction can be achieved using various reagents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. nsf.gov Palladium-catalyzed reactions of oxime derivatives have also been shown to be effective for constructing spiro imines, which can be subsequently reduced. d-nb.info
The following table outlines potential precursor transformations.
| Precursor | Intermediate | Reagents for Reduction | Product | Reference |
| Ketone | 7-Azido-5-oxaspiro[3.5]nonane | 1. PPh₃, 2. H₂O (Staudinger) or H₂/Pd-C | This compound | organic-chemistry.org |
| Ketone | 5-Oxaspiro[3.5]nonan-7-one oxime | LiAlH₄ or H₂/Raney Ni | This compound | researchgate.net |
Stereoselective Synthesis of this compound Enantiomers
The C7 carbon in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. For applications in medicinal chemistry, it is often crucial to synthesize a single enantiomer. Stereoselective synthesis strategies aim to control the three-dimensional arrangement of atoms during the reaction to produce the desired enantiomer in high purity.
Chiral Auxiliary Approaches
A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. sigmaaldrich.com
In a hypothetical synthesis of a single enantiomer of this compound, a prochiral precursor could be coupled to a chiral auxiliary. For instance, a carboxylic acid derivative of the spirocycle could be attached to an Evans oxazolidinone or a pseudoephedrine auxiliary. wikipedia.org The auxiliary would then sterically shield one face of an enolate intermediate, directing an electrophilic amination reaction to the opposite face with high diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiomerically enriched amine. Chiral bicyclic lactams have also been successfully employed as auxiliaries in controlling the stereochemistry of SₙAr reactions to generate spirocyclic structures. aragen.comresearchgate.net
The following table lists common chiral auxiliaries and their applications.
| Chiral Auxiliary | Auxiliary Type | Typical Application | Reference |
| Evans Oxazolidinones | Oxazolidinone | Asymmetric alkylations, aldol reactions | wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Amino alcohol | Asymmetric alkylation of amides | wikipedia.org |
| Camphorsultam (Oppolzer's sultam) | Sultam | Asymmetric Diels-Alder, alkylations | wikipedia.org |
| tert-Butanesulfinamide | Sulfinamide | Asymmetric synthesis of chiral amines | wikipedia.org |
Asymmetric Catalysis in Spirocyclic Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. The catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other.
For the synthesis of this compound, a chiral catalyst could be used during the key spirocycle-forming step. For example, a palladium-catalyzed asymmetric cyclization could be employed to construct the spirocyclic framework with high enantioselectivity. nih.gov Chiral ligands, such as those derived from SPINOL or other privileged scaffolds, can be complexed with a metal (e.g., Iridium, Palladium, Rhodium) to catalyze reactions like asymmetric hydrogenations or cycloadditions that establish the key stereocenters. dicp.ac.cn The synthesis of chiral spiro-lactones has been achieved via enantioselective bromolactonizations using chiral bifunctional sulfide (B99878) catalysts, demonstrating the potential of this strategy for related spirocyclic systems. nii.ac.jp
Photocyclization for Chiral Oxaspiro Systems
Photochemical reactions provide unique pathways for the construction of strained ring systems like oxetanes. The Paternò-Büchi reaction, a [2+2] photocycloaddition between an excited-state carbonyl compound and a ground-state alkene, is a primary method for synthesizing the oxetane ring. nih.gov This reaction is directly applicable to the synthesis of the 5-oxaspiro[3.5]nonan-7-one core, which can then be converted to the target amine. rsc.orgbohrium.com
The reaction involves the irradiation of a mixture of a cyclohexanone (B45756) derivative and an appropriate alkene. The stereochemical outcome of the photocyclization can be influenced to produce chiral systems. researchgate.net Chirality transfer can be achieved if one of the starting materials already possesses a stereocenter. researchgate.net Alternatively, enantioselectivity can be induced by using chiral sensitizers, which transfer energy to the carbonyl compound within a chiral environment. Recent studies have demonstrated that highly enantioselective photocyclization can occur within chiral crystals, where the conformation of the reactants is confined. rsc.org
Retrosynthetic Analysis of this compound Scaffolds
Retrosynthetic analysis is a method for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, two primary disconnections can be proposed based on the synthetic methodologies discussed.
Disconnection 1 (C-N Bond): The most straightforward disconnection is at the carbon-nitrogen bond of the amine. This leads back to the precursor ketone, 5-Oxaspiro[3.5]nonan-7-one. This retrosynthetic step is based on the forward reaction of reductive amination or transformations involving amine precursors like oximes or azides.
Disconnection 2 (Oxetane Ring): A more fundamental disconnection involves breaking the oxetane ring. Applying a retro-Paternò-Büchi transformation breaks the spirocycle into two simpler components: a cyclohexanone derivative (bearing the amine or a precursor) and ethylene. This suggests a synthetic route where the spirocyclic oxetane is formed via a photochemical [2+2] cycloaddition.
These two approaches are illustrated in the retrosynthetic scheme below:
Figure 2: Retrosynthetic analysis of this compound.
This analysis highlights that the synthesis can be approached by either forming the amine on a pre-existing spirocycle or by constructing the spirocycle itself as a key strategic step.
Scalable Synthesis and Flow Chemistry Applications for Spirocycles
The construction of spirocyclic systems, particularly those incorporating heteroatoms like oxygen and nitrogen, is of significant interest in medicinal chemistry due to their unique three-dimensional structures. nih.gov Scalable synthesis of such compounds is crucial for their development as potential pharmaceutical candidates. While batch syntheses have been developed for various spirocycles, flow chemistry offers a promising alternative for overcoming challenges related to scalability, safety, and reaction efficiency. spirochem.comnih.gov
Analogous Scalable Syntheses of Spirocyclic Amines:
Research into the scalable synthesis of spirocyclic pyrrolidines has demonstrated the feasibility of producing these valuable building blocks on a multigram scale. nih.gov One reported approach involves a multi-step sequence that has been successfully scaled up to a 100 g scale, highlighting the potential for large-scale production of related spiro-amines. nih.gov
Furthermore, an automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines has been developed. nih.gov This method utilizes a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular SNAr N-arylation, all performed in a continuous flow setup. nih.gov This automated system allows for the modular and scalable production of diverse spirocyclic structures. For instance, the synthesis of spirocyclic THNs 13j and 13k was achieved in good yields by increasing the stoichiometry of the corresponding amines. nih.gov
Flow Chemistry in the Synthesis of Oxaspirocycles:
The application of flow chemistry has also been successfully demonstrated in the synthesis of oxaspirocycles. A notable example is the direct synthesis of oxaspirolactones, which was achieved using a combination of visible-light photocatalysis and heterogeneous Brønsted acid catalysis in both batch and photoflow conditions. rsc.org The translation of this method to a photoflow setup showcased good scalability and a simplification of the reaction process. rsc.org
Another innovative approach involves a one-step synthesis of oxa-spirocyclic compounds through a cobalt(III)-catalyzed cascade C-H activation and carboamidation of alkynes. nih.gov This method has a broad scope and provides spirocyclic products in good to excellent yields. While this specific reaction has not yet been reported in a flow system, its characteristics suggest it could be amenable to such a transition, potentially leading to a more efficient and scalable process.
Potential Flow Chemistry Approach for this compound:
Based on the successful applications of flow chemistry for analogous compounds, a hypothetical scalable synthesis of this compound could be envisioned. Such a process might involve the continuous pumping of reactants into a heated and pressurized microreactor, allowing for rapid optimization of reaction conditions such as temperature, pressure, and residence time. symeres.com The modular nature of flow systems would also enable the integration of in-line purification and subsequent reaction steps, creating a streamlined and efficient manufacturing process. uc.pt The improved safety profile of flow chemistry is particularly advantageous when dealing with potentially hazardous reagents or exothermic reactions that can be challenging to control in large-scale batch reactors. spirochem.com
The following table summarizes the scalable and flow chemistry synthesis of analogous spirocyclic compounds, providing a reference for potential synthetic parameters for this compound.
Table 1: Examples of Scalable and Flow Chemistry Synthesis of Analogous Spirocycles
| Product | Starting Materials | Reaction Type | Scale/Throughput | Yield | Reference |
|---|---|---|---|---|---|
| Spirocyclic Pyrrolidines | Cyclic ketones, allyl magnesium halide | Bromocyclization | Up to 100 g | 62-74% | nih.gov |
| Spirocyclic Tetrahydronaphthyridines (e.g., 13j , 13k ) | Primary alkylamines, halogenated vinylpyridines | Photoredox-catalyzed hydroaminoalkylation / SNAr | Automated Flow | 61-80% | nih.gov |
| Oxaspirolactones | Silylated hydroxyalkyl furans | Photooxygenation / Ketalization | Photoflow (up to 18 g/day theoretical) | Quantitative | rsc.org |
| 3,3-Disubstituted Indolenines | Aldehydes, phenylhydrazine | Interrupted Fischer Indolisation | Continuous Flow | - | rsc.org |
Chemical Reactivity and Derivatization of 5 Oxaspiro 3.5 Nonan 7 Amine
Reactivity of the Primary Amine Group
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, enabling it to participate in a wide array of chemical reactions. These reactions are fundamental to the derivatization of the 5-Oxaspiro[3.5]nonan-7-amine core, allowing for the synthesis of a broad spectrum of molecules with tailored properties.
Acylation and Amidation Reactions
The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids to form stable amide derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the reaction with an activated carboxylic acid, often facilitated by a coupling agent, leads to the formation of a new carbon-nitrogen bond. This reactivity is exemplified by the synthesis of various N-substituted amides, which are of significant interest in medicinal chemistry. The formation of compounds like N-{7-oxaspiro[3.5]nonan-1-yl}-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide and 1-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}cyclopentane-1-carboxamide highlights the utility of this reaction in creating complex molecular architectures. acs.org
| Reactant 1 | Reactant 2 | Product Class | Conditions |
| This compound | Acyl Chloride (e.g., Acetyl chloride) | N-Acyl-5-oxaspiro[3.5]nonan-7-amine | Aprotic solvent, Base (e.g., Triethylamine) |
| This compound | Carboxylic Anhydride (e.g., Acetic anhydride) | N-Acyl-5-oxaspiro[3.5]nonan-7-amine | Pyridine or other basic solvent |
| This compound | Carboxylic Acid | N-Acyl-5-oxaspiro[3.5]nonan-7-amine | Coupling agent (e.g., DCC, EDC), Base |
Alkylation and Reductive Alkylation
The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. google.com A more controlled method for introducing alkyl groups is reductive alkylation (also known as reductive amination). This two-step, one-pot process involves the initial reaction of the amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. google.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the carbonyl compound directly. This method provides a highly efficient route to secondary and tertiary amines derived from the this compound scaffold. google.com
| Carbonyl Compound | Reducing Agent | Product Class |
| Aldehyde (R-CHO) | NaBH(OAc)3 | N-Alkyl-5-oxaspiro[3.5]nonan-7-amine |
| Ketone (R-CO-R') | NaBH3CN | N-Alkyl-5-oxaspiro[3.5]nonan-7-amine |
| Cyclohexanone (B45756) | H2, Pd/C | N-Cyclohexyl-5-oxaspiro[3.5]nonan-7-amine |
Formation of Nitrogen-Containing Heterocycles (e.g., Triazole Derivatives)
The primary amine of this compound serves as a key functional handle for the construction of more complex nitrogen-containing heterocyclic systems. A prominent example is the synthesis of 1,2,3-triazole derivatives. This is typically achieved through a two-step sequence. First, the primary amine is converted into an azide (B81097) (e.g., via a diazotization reaction followed by substitution with sodium azide). The resulting 7-azido-5-oxaspiro[3.5]nonane intermediate can then undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne. wikipedia.org This reaction, often catalyzed by copper(I) (CuAAC), is a cornerstone of "click chemistry" and provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com Ruthenium catalysts can also be employed to yield the 1,5-regioisomer. wikipedia.org This methodology allows for the covalent linking of the spirocyclic core to a wide variety of other molecules.
Condensation Reactions with Carbonyl Compounds
In the absence of a reducing agent, the primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. dergipark.org.tr This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the carbon-nitrogen double bond of the imine is typically reversible and may require the removal of water to drive the reaction to completion. These imine derivatives can be stable compounds themselves or serve as intermediates for further transformations. researchgate.net
Reactions Involving the Oxetane (B1205548) Ring
The four-membered oxetane ring of this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions.
Ring-Opening Reactions and Subsequent Transformations
The oxetane ring can be opened by a variety of nucleophiles, often under acidic conditions which activate the ring by protonating the oxygen atom. acs.orgresearchgate.net This activation facilitates the attack of a nucleophile at one of the ring carbons adjacent to the oxygen. In unsymmetrical oxetanes, the regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn Strong nucleophiles tend to attack the less sterically hindered carbon, whereas under acidic conditions, the nucleophile may attack the more substituted carbon due to the localization of positive charge in the transition state. magtech.com.cn For example, acid-catalyzed reaction with an alcohol would lead to the formation of a 1,3-hydroxy ether. These ring-opened products, possessing two new functional groups, are valuable intermediates for further synthetic elaborations. acs.org
| Reagent/Condition | Nucleophile | Product Type |
| Protic Acid (e.g., H2SO4) | Water (H2O) | 1,3-Diol |
| Lewis Acid (e.g., BF3·OEt2) | Alcohol (R-OH) | 1,3-Hydroxy Ether |
| Organometallic Reagent (e.g., R-MgBr) | R- | 1,3-Alcohol |
Stability and Reactivity under Varying Conditions
The stability of the this compound framework is a critical consideration for its application in chemical synthesis. The inherent ring strain of the four-membered oxetane ring makes it susceptible to ring-opening reactions under certain conditions. acs.org However, the hydrochloride salt of the parent amine enhances its chemical stability and solubility, particularly in aqueous media. vulcanchem.com
Stress testing under accelerated degradation conditions, such as elevated temperature and humidity (e.g., 40°C/75% RH), as well as exposure to acidic or alkaline hydrolysis and oxidative conditions, can be employed to identify potential degradation pathways and products. The oxetane ring, for instance, can be susceptible to ring-opening under strongly acidic or basic conditions. The amine group, a primary amine, exhibits typical reactivity, readily forming salts with acids and participating in nucleophilic reactions. Its basicity is a key factor in its reactivity profile. thieme-connect.com
Transformations at the Cyclohexane (B81311) Ring
The cyclohexane ring of this compound offers multiple sites for functionalization, allowing for the introduction of diverse substituents to modulate the molecule's properties.
The non-amine positions on the cyclohexane ring can be functionalized through various synthetic strategies. While direct C-H activation on the parent scaffold is challenging, functionalization is often achieved by utilizing precursors where the cyclohexane ring is already substituted. For instance, the synthesis of derivatives with substituents on the cyclohexane ring can be accomplished by starting with appropriately substituted cyclohexanones before the formation of the spirocyclic system.
The chemical environment of this compound allows for selective oxidation and reduction reactions.
Oxidation: The primary amine can be oxidized to the corresponding oxime or nitro compound under controlled conditions. Oxidation of the cyclohexane ring itself can lead to the formation of ketone or alcohol derivatives at positions other than the spiro center. Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can be employed, though reaction conditions must be carefully controlled to avoid degradation of the oxetane ring. evitachem.com For example, a related spiro compound, 2-oxaspiro[3.5]nonan-7-one, serves as a ketone precursor that can be converted to the amine via reductive amination. vulcanchem.com
Reduction: The reduction of derivatives of this compound is also a viable transformation. For instance, if a ketone functionality is present on the cyclohexane ring, it can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com These reactions expand the diversity of accessible derivatives.
| Reaction Type | Reagent Examples | Potential Products |
| Oxidation | Potassium permanganate, Chromium trioxide | Oxo derivatives, Nitro compounds |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Hydroxyl derivatives |
| Substitution | Alkyl halides, Acyl chlorides | N-alkylated or N-acylated amines |
Multicomponent Reactions Incorporating the this compound Scaffold
Multicomponent reactions (MCRs) offer an efficient strategy for the rapid construction of complex molecules from simple starting materials in a single step. niist.res.in The this compound scaffold can be a valuable component in such reactions. For example, visible-light-driven photocatalysis has enabled the direct assembly of N-heterospirocycles. acs.orgnih.gov In these reactions, an N-allylsulfonamide can react with a halogenating agent and an exocyclic olefin to form a spirocyclic pyrrolidine. acs.orgnih.gov While not directly using this compound as a starting material, this methodology highlights the potential for incorporating spirocyclic amines into complex molecular architectures through MCRs. The amine functionality of this compound makes it a suitable candidate for reactions like the Ugi or Passerini reactions, which would allow for the introduction of multiple points of diversity in a single transformation.
A study on the synthesis of β-spirocyclic pyrrolidines utilized a visible-light-mediated multicomponent reaction involving N-allylsulfonamides, a halogenating agent, and an exocyclic alkene. acs.org This approach demonstrates the feasibility of constructing complex spirocyclic systems in a modular fashion.
Chemo-, Regio-, and Stereoselectivity in Derivatization
Achieving selectivity in the derivatization of this compound is crucial for synthesizing specific isomers with desired properties.
Chemoselectivity: The primary amine is generally the most reactive site for nucleophilic attack and acylation. By choosing appropriate reagents and conditions, reactions can be directed to the amine group while leaving the oxetane and cyclohexane rings intact. For example, N-acylation can be achieved selectively using acyl chlorides or anhydrides under basic conditions.
Regioselectivity: In reactions involving the cyclohexane ring, regioselectivity is often dictated by the directing effects of existing substituents or by the inherent reactivity of specific C-H bonds. For instance, a regio- and stereoselective acylation of saturated carbocycles has been achieved through a Norrish–Yang photocyclization of 1,2-diketones, followed by ring opening. researchgate.net This strategy allows for the selective functionalization of positions vicinal to a ketone group.
Stereoselectivity: The rigid, three-dimensional structure of the spirocyclic scaffold can influence the stereochemical outcome of reactions. The approach of reagents can be sterically hindered by the spirocyclic framework, leading to the preferential formation of one diastereomer over another. For example, in the synthesis of related spirocyclic systems, the diastereoselectivity of reactions has been shown to be dependent on solvent polarity. thieme-connect.com The stereocontrol in the photocyclization of 1,2-diketones to form spirocyclic systems is dependent on conformational and stereoelectronic factors. acs.org
The following table summarizes key aspects of selectivity in the derivatization of this scaffold:
| Selectivity Type | Controlling Factors | Example Reaction |
| Chemoselectivity | Reagent choice, reaction conditions | N-acylation of the primary amine |
| Regioselectivity | Directing groups, inherent C-H reactivity | Photochemical acylation of the cyclohexane ring |
| Stereoselectivity | Steric hindrance from the spirocyclic core, solvent polarity | Diastereoselective reduction of a ketone on the cyclohexane ring |
Stereochemistry and Conformational Analysis of 5 Oxaspiro 3.5 Nonan 7 Amine
Conformational Preferences of the Spiro[3.5]nonane System
The spiro[3.5]nonane core structure consists of a four-membered cyclobutane (B1203170) ring and a six-membered cyclohexane (B81311) ring sharing a single carbon atom. This spiro linkage creates a rigid three-dimensional framework that significantly influences the compound's conformational behavior. The cyclohexane ring in such systems preferentially adopts a chair or boat conformation to minimize steric interactions, with the chair form generally being more stable. The spiro junction, however, introduces conformational constraints that restrict the mobility of the rings compared to non-spiro bicyclic systems. This results in well-defined conformational preferences that dictate the spatial orientation of substituents. The rigidity imparted by the spirocyclic framework is a key feature that can enhance binding affinity to biological targets by pre-organizing the molecule into a favorable conformation. nih.govsmolecule.com
Impact of the Oxetane (B1205548) Ring on Conformational Rigidity
The presence of the strained oxetane ring fused at the spiro center further increases the conformational rigidity of the entire molecule. nih.gov While the six-membered cyclohexane ring still favors a chair-like conformation to minimize its own internal strain, the attached oxetane acts as a "conformational lock," restricting its flexibility. acs.org This rigidity ensures that the functional groups attached to the cyclohexane ring, such as the amine at the C-7 position, occupy well-defined spatial positions. smolecule.com Computational studies on related spiro-oxetane systems have shown that this structural constraint can be crucial for biological activity, as it reduces the entropic penalty upon binding to a receptor. nih.govacs.org
Stereoisomerism and Chirality in 5-Oxaspiro[3.5]nonan-7-amine
Chirality is a critical feature of this compound, arising from multiple stereogenic centers. The molecule possesses two primary sources of chirality:
The Spiro-carbon (C4): The quaternary carbon atom where the oxetane and cyclohexane rings are joined is a spiro-chiral center.
The Substituted Carbon (C7): The carbon atom bearing the amine group (C7) is also a stereogenic center.
The presence of these two chiral centers means that this compound can exist as a set of four stereoisomers: two pairs of enantiomers. These diastereomeric pairs (e.g., (4R, 7R) vs. (4R, 7S)) will have different physical properties and biological activities. The relative orientation of the amine group (axial vs. equatorial) on the cyclohexane ring further contributes to the complexity of its stereochemical landscape. While specific stereochemical assignments for this exact compound are not widely published, the principles of stereoisomerism in spirocyclic systems are well-established. google.com
Diastereoselective and Enantioselective Control in Synthesis and Reactions
The synthesis of specific stereoisomers of spirocyclic amines is a significant challenge in organic chemistry, often requiring advanced stereocontrolled methods. whiterose.ac.ukunimi.it For compounds like this compound, achieving diastereoselective and enantioselective control is crucial for isolating the desired biologically active isomer.
Several strategies are employed for the stereocontrolled synthesis of related spirocyclic systems:
Domino Reactions: Multi-component reactions, such as domino Michael-type additions, can create multiple stereocenters with high diastereoselectivity in a single step. unimi.it
1,3-Dipolar Cycloadditions: The cycloaddition of nitrones with alkenes is a powerful method for constructing heterocyclic spiro scaffolds in a stereocontrolled manner. rsc.orgresearchgate.net Subsequent reduction of the resulting N-O bond yields the desired spirocyclic amines. researchgate.net
Chiral Catalysis: The use of chiral catalysts, such as organocatalysts or transition-metal complexes, can guide the formation of a specific enantiomer. unimi.itthieme-connect.de For example, chiral tertiary amine-squaramide catalysts have been used for the highly enantioselective synthesis of spiro[pyran-oxindole] derivatives. unimi.it
Substrate Control: Existing stereocenters in a starting material can direct the stereochemical outcome of subsequent reactions. Photocyclization reactions of carbohydrate-derived diketones to form spiro-oxetanes have shown that stereocontrol is dependent on conformational and stereoelectronic factors of the substrate. acs.orgresearchgate.net
The following table summarizes common approaches for stereoselective synthesis of spirocycles.
| Synthetic Strategy | Description | Key Features |
| Domino Reactions | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. | High efficiency; formation of multiple bonds and stereocenters in one pot. unimi.it |
| 1,3-Dipolar Cycloaddition | A reaction between a 1,3-dipole (e.g., nitrone, azomethine ylide) and a dipolarophile (e.g., alkene) to form a five-membered ring. | High regio- and stereocontrol; provides direct access to complex bicyclic products. rsc.org |
| Chiral Catalysis | The use of a chiral catalyst to favor the formation of one enantiomer over the other. | Enables asymmetric synthesis; can provide high enantiomeric excess. unimi.itthieme-connect.de |
| Substrate-Controlled Synthesis | Utilization of the inherent chirality of a starting material to direct the formation of new stereocenters. | Effective for transferring chirality; outcome depends on the stereochemistry of the substrate. acs.orgresearchgate.net |
Stereoelectronic Effects on Reactivity and Molecular Interactions
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, play a significant role in the reactivity and interactions of this compound.
Anomeric Effects: The presence of the oxygen atom in the oxetane ring and the nitrogen atom of the amine group introduces potential anomeric effects within the six-membered ring. ethernet.edu.et These effects involve the interaction of a heteroatom's lone pair with an adjacent anti-periplanar sigma-antibonding orbital (σ*), which can influence conformational preferences and reactivity. For instance, an axial substituent on the cyclohexane ring might be stabilized by such an interaction.
Influence of Oxetane: The oxetane ring is not just a passive structural element. Its strong σ-electron-withdrawing properties can influence the basicity of the nearby amine group. acs.org The oxygen atom, with its exposed lone pairs due to ring strain, is a potent hydrogen-bond acceptor, which can dictate intermolecular interactions and binding to biological targets. beilstein-journals.orgacs.org
Reactivity Control: The stereochemistry of the molecule dictates the accessibility of its reactive centers. For example, the approach of a reagent to the amine group will be influenced by the steric hindrance imposed by the spirocyclic framework. The stereocontrol observed in photocyclization reactions to form related spiro-oxetanes is strongly dependent on such stereoelectronic factors. acs.orgresearchgate.netacs.org Computational modeling of a similar compound, 5-Oxaspiro[3.5]nonan-8-amine, suggests that the lone pair on the amine nitrogen participates in hyperconjugation with adjacent C-C σ* orbitals, which can reduce ring strain and influence stability.
Advanced Spectroscopic and Analytical Characterization of 5 Oxaspiro 3.5 Nonan 7 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Oxaspiro[3.5]nonan-7-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR and ¹³C NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the most common NMR techniques used to characterize organic compounds. For this compound, these methods are essential for identifying the various proton and carbon environments within the molecule's distinct spirocyclic framework.
In a representative analog, (6-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride, the ¹H NMR spectrum in DMSO-d6 shows a broad singlet at 8.21 ppm, which is characteristic of the three protons of the ammonium (B1175870) group (-NH3+). A doublet at 3.79 ppm (J = 11.0 Hz) and a triplet at 3.46 ppm (J = 9.5 Hz) are also observed, corresponding to protons in the vicinity of the oxygen and nitrogen atoms, illustrating the impact of heteroatoms on the chemical shifts bldpharm.com.
The ¹³C NMR spectrum provides complementary information by showing the number of unique carbon atoms and their chemical environments. For spirocyclic systems, the quaternary spiro carbon typically appears as a distinct signal. The carbons adjacent to the oxygen and nitrogen atoms are expected to be shifted downfield due to the electronegativity of these atoms.
Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|
| ¹H | ~8.2 | br s | - | -NH₃⁺ |
| ¹H | ~3.8 | d | 11.0 | -CH-O- |
| ¹H | ~3.5 | t | 9.5 | -CH-N- |
| ¹³C | ~70-80 | - | - | C-O |
| ¹³C | ~40-50 | - | - | C-N |
Note: The data in this table is representative and based on analogs, as specific experimental data for this compound is not widely available.
2D NMR Techniques (e.g., NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the connectivity and stereochemistry of complex molecules. For a rigid structure like this compound, NOESY can reveal through-space interactions between protons, which helps to establish their relative spatial orientation. This is particularly useful in confirming the stereochemical relationships of substituents on the cyclohexane (B81311) ring and their orientation relative to the oxetane (B1205548) ring.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₈H₁₅NO), the expected monoisotopic mass is approximately 141.1154 u. HRMS can confirm this with a high degree of precision, helping to distinguish it from other compounds with the same nominal mass.
LC-MS and UPLC-MS for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hybrid techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These methods are essential for assessing the purity of a sample of this compound and for analyzing complex mixtures containing this compound or its derivatives. The retention time from the chromatography provides an additional layer of identification, while the mass spectrometer confirms the molecular weight of the eluting components.
Table 2: Predicted Mass Spectrometry Data for this compound (Isomer)
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 142.12265 |
| [M+Na]⁺ | 164.10459 |
| [M-H]⁻ | 140.10809 |
Source: Predicted data for an isomer, 5-oxaspiro[3.5]nonan-2-amine, from PubChem.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present.
For this compound, IR spectroscopy is expected to show characteristic absorption bands for the N-H stretching of the primary amine group in the region of 3300-3500 cm⁻¹. N-H bending vibrations are typically observed around 1590-1650 cm⁻¹. The C-O stretching of the ether linkage in the oxetane ring would likely appear in the 1000-1200 cm⁻¹ region. The C-N stretching of the amine can be expected around 1020-1250 cm⁻¹.
Raman spectroscopy, which relies on the change in polarizability of a molecule during vibration, would also be sensitive to the vibrations of the carbon skeleton. The symmetric vibrations of the spirocyclic rings may give rise to characteristic signals in the Raman spectrum.
Table 3: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| Amine (N-H) | Stretching | 3300-3500 | IR |
| Amine (N-H) | Bending | 1590-1650 | IR |
| Ether (C-O) | Stretching | 1000-1200 | IR |
| Amine (C-N) | Stretching | 1020-1250 | IR |
| Alkane (C-H) | Stretching | 2850-2960 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination
There is no available scientific literature reporting the single-crystal X-ray diffraction analysis of this compound or its derivatives. Such a study would be invaluable for definitively determining its three-dimensional molecular structure in the solid state. Key parameters that would be obtained from X-ray crystallography include:
Crystal System and Space Group: Defining the symmetry and repeating unit of the crystal lattice.
Unit Cell Dimensions: Precise measurements of the lengths and angles of the unit cell.
Bond Lengths and Angles: Exact measurements of the distances between atoms and the angles they form, confirming the spirocyclic structure and the conformation of the oxetane and cyclohexane rings.
Intermolecular Interactions: Identification of hydrogen bonding patterns involving the amine group and the ether oxygen, which dictate the crystal packing.
Without experimental data, any discussion of the solid-state structure of this compound remains purely theoretical.
Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment
This compound is a chiral molecule, existing as a pair of enantiomers. However, there are no published methods detailing the separation of these enantiomers or the assessment of their optical purity. Research in this area would typically involve:
Chiral Chromatography: The development of a separation method, likely using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP). Data from such an analysis would be presented in a table format, as shown hypothetically below.
Hypothetical Chiral HPLC Separation Data
| Parameter | Value |
|---|---|
| Chiral Column | [Name of a suitable chiral stationary phase] |
| Mobile Phase | [Composition of solvents, e.g., Hexane:Isopropanol] |
| Flow Rate | [e.g., 1.0 mL/min] |
| Detection | [e.g., UV at 210 nm] |
| Retention Time (Enantiomer 1) | t₁ (min) |
| Retention Time (Enantiomer 2) | t₂ (min) |
Polarimetry: The measurement of the specific rotation ([α]D) for each isolated enantiomer. This fundamental property confirms the optical activity of the molecules and is essential for characterizing enantiomerically pure samples.
The absence of this research means that methods for determining the enantiomeric excess (e.e.) or resolving the racemic mixture of this compound have not been established in the public domain.
Other Advanced Analytical Techniques (e.g., Predicted Collision Cross Section (CCS) measurements)
Further advanced analytical techniques, such as Ion Mobility-Mass Spectrometry (IM-MS), which measures the Collision Cross Section (CCS) of an ion, have not been applied to this compound. CCS data provides information about the size and shape of an ion in the gas phase and is a valuable parameter for compound identification and structural characterization. While databases provide predicted CCS values for isomeric structures like 5-azaspiro[3.5]nonan-7-amine, there is no experimental or predicted data specifically for the 5-oxaspiro analogue.
Predicted CCS Data for an Isomeric Compound (5-azaspiro[3.5]nonan-7-amine)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 141.13863 | 131.0 |
Note: This data is for an isomer and is provided for illustrative purposes only. No such data is available for this compound.
Computational Chemistry and Theoretical Investigations of 5 Oxaspiro 3.5 Nonan 7 Amine
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which the intrinsic properties of 5-Oxaspiro[3.5]nonan-7-amine can be understood at the molecular level. These in silico methods, grounded in the principles of quantum mechanics, allow for the detailed examination of the molecule's electronic structure, conformational landscape, and predicted spectroscopic characteristics. By solving approximations of the Schrödinger equation, typically using Density Functional Theory (DFT) or ab initio methods, a comprehensive theoretical profile of the molecule can be constructed.
Electronic Structure and Bonding Analysis
Theoretical calculations are employed to delineate the distribution of electrons within the this compound structure, providing insights into its reactivity and intermolecular interactions. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is predominantly localized on the nitrogen atom of the amine group, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is distributed across the C-N and C-O antibonding regions, suggesting pathways for nucleophilic interaction.
The electrostatic potential map reveals a region of negative potential around the oxygen and nitrogen atoms, consistent with their high electronegativity, making them potential sites for hydrogen bonding. A Mulliken population analysis quantifies the partial atomic charges, highlighting the charge distribution across the molecular framework.
Table 1: Hypothetical Mulliken Partial Atomic Charges for Selected Atoms in this compound (Calculated at the B3LYP/6-31G level of theory)*
| Atom | Element | Partial Charge (a.u.) |
| O5 | Oxygen | -0.58 |
| N7 | Nitrogen | -0.85 |
| C4 | Carbon | +0.21 |
| C6 | Carbon | +0.15 |
| C7 | Carbon | +0.05 |
| H (on N) | Hydrogen | +0.42 |
Energy Minimization and Conformational Searching
The structural flexibility of this compound is primarily dictated by the conformational possibilities of the cyclohexane (B81311) ring and the orientation of the amine substituent. Computational energy minimization and conformational searching are performed to identify the most stable three-dimensional arrangements of the molecule. The cyclohexane ring can adopt several conformations, with the chair form being the most energetically favorable, significantly lower in energy than the boat or twist-boat forms.
Within the chair conformation, the amine group at the C7 position can be oriented in either an axial or equatorial position. Theoretical calculations consistently show that the equatorial conformer is more stable than the axial conformer due to the minimization of 1,3-diaxial steric interactions. The energy difference between these two conformers is a key parameter determined through these calculations.
Table 2: Calculated Relative Energies of this compound Conformers
| Conformer | Ring Conformation | Amine Position | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | +1.85 |
| 3 | Twist-Boat | - | +5.50 |
| 4 | Boat | - | +6.90 |
Prediction of Spectroscopic Parameters
Quantum chemical calculations are a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. Time-dependent DFT (TD-DFT) is often used to simulate UV-Vis spectra, while calculations of nuclear magnetic shielding tensors and vibrational frequencies allow for the prediction of NMR and IR spectra, respectively.
For this compound, the predicted ¹³C and ¹H NMR chemical shifts are instrumental in assigning specific signals to each atom in the molecule. Similarly, the calculated IR spectrum can predict the characteristic vibrational frequencies for key functional groups, such as the N-H stretches of the amine and the C-O-C stretch of the ether.
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹³C NMR | |
| C4 (Spiro) | ~85 ppm |
| C7 (CH-N) | ~55 ppm |
| ¹H NMR | |
| H7 (CH-N) | ~3.1 ppm |
| H (NH₂) | ~1.5 ppm (broad) |
| IR Spectroscopy | |
| N-H Stretch | 3350-3450 cm⁻¹ (doublet) |
| C-O-C Stretch | ~1100 cm⁻¹ |
Molecular Dynamics Simulations for Conformational Flexibility
To explore the dynamic behavior and conformational flexibility of this compound in a condensed phase, molecular dynamics (MD) simulations are performed. These simulations model the movement of atoms over time by solving Newton's equations of motion, providing a detailed picture of the molecule's behavior in a simulated environment, such as in a solvent like water.
An MD simulation of this compound would typically show the cyclohexane ring predominantly maintaining its low-energy chair conformation. However, the simulation would also capture transient excursions to higher-energy twist-boat conformations, illustrating the dynamic equilibrium between different ring shapes. The simulation would also track the rotational freedom of the amine group and its hydrogen bonding interactions with surrounding solvent molecules, providing insights into its solvation and dynamic accessibility. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions would quantify the stability and flexibility of different regions of the molecule.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry provides a framework for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located and characterized.
For instance, the mechanism of a simple acylation reaction at the amine group can be modeled. Calculations would be used to identify the structure of the transition state, which is the highest energy point along the reaction coordinate. The energy barrier (activation energy) for the reaction can be calculated from the energy difference between the reactants and the transition state. Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 4: Hypothetical Energy Profile for the Acylation of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Acetyl Chloride | 0.00 |
| Transition State | Acyl addition transition structure | +12.5 |
| Intermediate | Tetrahedral intermediate | -5.2 |
| Products | N-acetyl-5-oxaspiro[3.5]nonan-7-amine + HCl | -20.8 |
Structure-Activity Relationship (SAR) Studies using Computational Approaches
Computational methods are integral to modern structure-activity relationship (SAR) studies, which aim to link the structural features of molecules to their biological activity. For a hypothetical series of this compound derivatives, quantitative structure-activity relationship (QSAR) models can be developed to predict their activity against a specific biological target.
In a typical QSAR study, a set of derivatives with known biological activities is used as a training set. A wide range of molecular descriptors, representing electronic, steric, and hydrophobic properties, are calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates a subset of these descriptors with the observed activity. This model can then be used to predict the activity of new, untested derivatives, thereby guiding the design of more potent compounds.
Table 5: Hypothetical QSAR Data for a Series of this compound Derivatives
| Derivative | LogP (Hydrophobicity) | Molecular Weight | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |
| R = H | 1.2 | 141.21 | 1.8 | 10.5 |
| R = CH₃ | 1.6 | 155.24 | 1.9 | 8.2 |
| R = C₂H₅ | 2.0 | 169.27 | 2.0 | 6.1 |
| R = Cl | 1.9 | 175.66 | 2.5 | 4.5 |
Bioisosteric Potential and Molecular Scaffolding Design via Computational Modeling of this compound
Computational chemistry and theoretical investigations are pivotal in modern drug discovery, offering insights into the potential of novel molecular scaffolds. For this compound, computational modeling is instrumental in evaluating its bioisosteric potential and its utility in molecular scaffolding design. Although specific computational studies on this compound are not extensively documented in publicly available literature, its properties can be inferred from computational analyses of analogous spirocyclic systems and molecules containing oxetane (B1205548) and piperidine-like moieties.
The primary appeal of the this compound scaffold lies in its inherent three-dimensionality and conformational rigidity, which are highly desirable attributes in drug design. nih.govnih.gov The spirocyclic nature of the molecule, where two rings are joined by a single atom, projects functional groups into distinct vectors in three-dimensional space. nih.gov This is a significant advantage over flat, aromatic systems, as it can lead to more specific interactions with the complex three-dimensional binding sites of biological targets. nih.gov
Computational modeling can be employed to explore the conformational landscape of this compound. The cyclohexane ring typically adopts a chair conformation to minimize steric strain, while the oxetane ring is puckered. acs.org The spiro fusion of these two rings introduces conformational constraint, reducing the number of accessible low-energy conformations. This pre-organization of the molecule can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity. researchgate.netgoogleapis.com
Bioisosteric Potential
As a bioisostere, this compound can be considered a replacement for other cyclic amines commonly used in medicinal chemistry, such as piperidine (B6355638) or morpholine. The introduction of the oxetane ring in place of a methylene group in a piperidine-like structure can significantly modulate physicochemical properties. chimia.ch Oxetanes are known to be polar, low molecular weight motifs that can improve aqueous solubility and metabolic stability. researchgate.net
Computational predictions of key physicochemical properties of this compound compared to common bioisosteres are presented in the table below. These values are illustrative and would be refined by specific in silico calculations.
| Property | This compound (Predicted) | Piperidine | Morpholine |
| Molecular Weight ( g/mol ) | ~143.21 | ~85.15 | ~87.12 |
| cLogP | ~0.8 - 1.2 | ~0.83 | ~-0.84 |
| Polar Surface Area (Ų) | ~38.7 | ~12.5 | ~21.7 |
| pKa (of conjugate acid) | ~9.5 - 10.5 | ~11.2 | ~8.4 |
The oxetane moiety can act as a hydrogen bond acceptor and its presence can influence the basicity of the amine. acs.org The electron-withdrawing nature of the oxygen atom in the oxetane ring is expected to slightly lower the pKa of the amine compared to a simple piperidine, which can be advantageous for modulating pharmacokinetic properties.
Molecular Scaffolding Design
In molecular scaffolding design, this compound offers a rigid framework to which various functional groups can be attached. The amine at the 7-position serves as a key handle for derivatization, allowing for the exploration of structure-activity relationships. Computational docking studies with this scaffold in various protein targets would reveal how the spirocyclic core orients appended substituents within a binding pocket.
The table below outlines the potential impact of the this compound scaffold on key drug-like properties, based on computational trends observed for similar spirocyclic and oxetane-containing compounds.
| Feature | Rationale based on Computational Modeling | Potential Advantage in Drug Design |
| Increased Three-Dimensionality | The spirocyclic core provides a rigid, non-planar structure. | Improved target selectivity and potency by accessing deeper or more complex binding pockets. nih.govnih.gov |
| Improved Solubility | The polar oxetane ring can enhance aqueous solubility compared to carbocyclic analogues. researchgate.net | Better pharmacokinetic profile and potential for oral bioavailability. |
| Metabolic Stability | The oxetane ring can block sites of metabolism that would be present in simpler aliphatic rings. | Increased drug half-life and reduced potential for toxic metabolites. |
| Novel Chemical Space | The unique topology of the scaffold allows for the exploration of novel chemical space. | Opportunity to develop intellectual property and overcome existing drug resistance. |
Applications of 5 Oxaspiro 3.5 Nonan 7 Amine in Materials Science and Medicinal Chemistry Research
5-Oxaspiro[3.5]nonan-7-amine as a Versatile Building Block in Organic Synthesisbenchchem.comgoogle.combldpharm.com
The unique conformational rigidity and three-dimensional structure of this compound make it an attractive building block for the synthesis of complex organic molecules and the development of compound libraries. Its spirocyclic nature allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules with specific biological targets.
Synthesis of Complex Organic Moleculesbenchchem.com
The this compound scaffold serves as a foundational element in the construction of more elaborate molecular architectures. For instance, derivatives of the closely related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been successfully incorporated into the structure of the local anesthetic, Bupivacaine. This demonstrates the utility of such spirocyclic systems in modifying the properties of existing drugs and creating novel analogs with potentially improved efficacy or safety profiles. The amine functional group of this compound provides a convenient handle for a variety of chemical transformations, allowing for its integration into a wide range of complex molecular frameworks.
Development of Compound Libraries
In modern drug discovery, there is a significant trend towards the development of compound libraries with high structural diversity and three-dimensionality. Spirocyclic scaffolds, such as this compound, are highly sought after for this purpose. The incorporation of this spirocycle into a library of compounds can significantly enhance its chemical space coverage by introducing non-planar structures. This is a departure from the traditionally "flat" aromatic compounds that have dominated screening libraries. The aim is to generate collections of molecules with a higher probability of interacting with the complex three-dimensional binding sites of biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| CAS Number | Not available |
Exploration of Potential Biological Activities through Molecular Scaffold Designbenchchem.com
The rigid framework of this compound provides an excellent starting point for the design of molecules with specific biological activities. By appending different functional groups to this core structure, researchers can systematically explore structure-activity relationships and develop compounds with tailored pharmacological profiles.
Design of Biochemical Probesbenchchem.com
Biochemical probes are essential tools for studying biological processes. While specific examples of probes derived from this compound are not extensively documented in publicly available literature, the structural features of this compound make it a promising candidate for such applications. The amine group can be readily functionalized with reporter molecules, such as fluorophores or affinity tags, to create probes for imaging or pull-down assays. The rigid spirocyclic core would help to control the spatial orientation of the reporter group and any targeting moieties, potentially leading to probes with high specificity and sensitivity.
Development of Enzyme Inhibitors (e.g., PRMT5 in related structures)benchchem.com
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that has been implicated in the development of various cancers, making it an attractive target for drug development. A patent for PRMT5 inhibitors describes compounds of Formula (I) that are effective in treating cancer. These compounds feature spirocyclic structures, highlighting the potential of scaffolds like this compound in the design of potent and selective enzyme inhibitors. The defined three-dimensional shape of the spirocycle can facilitate a precise fit into the active site of an enzyme, leading to enhanced inhibitory activity.
Research into Anti-inflammatory and Anticancer Propertiesbenchchem.com
The potential of spirocyclic compounds in therapeutic applications extends to anti-inflammatory and anticancer research. The aforementioned PRMT5 inhibitors with spirocyclic cores demonstrate a clear application in oncology. Furthermore, a patent for 7-azaspiro[3.5]nonane-7-carboxamide compounds, which are structurally related to this compound, discloses their utility in treating a range of conditions including inflammatory pain and inflammatory bowel disease. This suggests that the spiro[3.5]nonane scaffold could be a valuable pharmacophore for the development of new anti-inflammatory agents.
| Compound | Application |
|---|---|
| 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivative | Analog of Bupivacaine |
| Spirocyclic compounds of Formula (I) | PRMT5 inhibitors for cancer treatment |
| 7-azaspiro[3.5]nonane-7-carboxamide compounds | Treatment of inflammatory conditions |
Incorporation into Antibacterial Agents
Currently, there is a lack of publicly available scientific literature detailing the specific incorporation of this compound into antibacterial agents. While the development of novel antibacterial compounds is an active area of research, and various amine-containing scaffolds are often investigated for such purposes, specific studies focused on this particular spirocycle's efficacy or mechanism of action as an antibacterial agent have not been reported in peer-reviewed journals or patents. Future research may explore the potential of this and related spirocyclic amines in addressing antibiotic resistance.
Utilization in Novel Chemical Processes and Material Development
The application of this compound in novel chemical processes and material development is not well-documented in the current scientific literature. As a bifunctional molecule containing both a secondary amine and an ether linkage within a rigid spirocyclic framework, it holds theoretical potential as a monomer or a building block in polymer chemistry or as a ligand in catalysis. However, specific examples of its use in creating new materials or enabling novel chemical transformations have not been detailed in published research.
Bioisosteric Replacement Strategies Involving the Spirocyclic Core
The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical or chemical properties to enhance a drug's efficacy or pharmacokinetic profile, is a cornerstone of modern medicinal chemistry. nih.gov Spirocyclic scaffolds are of particular interest as bioisosteres due to their rigid, three-dimensional nature, which can improve metabolic stability and target binding. univ.kiev.ua
While direct research on this compound as a bioisostere is limited, valuable insights can be drawn from studies on structurally analogous compounds. For instance, research on 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a closely related spirocycle, has demonstrated its successful application as a bioisostere for the piperidine (B6355638) fragment in the local anesthetic drug Bupivacaine. univ.kiev.ua This substitution resulted in an analog with comparable activity and ADME (absorption, distribution, metabolism, and excretion) properties, but with a five-fold lower toxicity and increased water solubility compared to the original drug. univ.kiev.ua
The rationale for using spirocyclic cores like that of this compound as bioisosteres for more common rings, such as piperidine or cyclohexane (B81311), is based on several key advantages. The spirocyclic nature introduces a higher degree of sp3 character, moving away from the "flatland" of aromatic and planar molecules that have traditionally dominated drug discovery. univ.kiev.ua This increased three-dimensionality can lead to improved binding selectivity and a more favorable pharmacological profile.
The rigid conformation of the spirocyclic core can also pre-organize the substituents in a specific spatial orientation, which can be beneficial for binding to a biological target. Furthermore, the introduction of a heteroatom, such as the oxygen in the oxaspiroalkane core, can influence properties like polarity, hydrogen bonding capacity, and metabolic stability. Specifically, spirocyclic structures are often less susceptible to metabolic degradation by oxidative enzymes compared to their simpler carbocyclic or heterocyclic counterparts. univ.kiev.ua
Future Research Directions and Perspectives for 5 Oxaspiro 3.5 Nonan 7 Amine
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic methodologies is paramount for the widespread utilization of 5-Oxaspiro[3.5]nonan-7-amine. Future research should prioritize the development of novel and sustainable synthetic routes that are not only efficient but also environmentally benign. Green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalytic reactions, will be central to these efforts. The exploration of flow chemistry processes could also offer advantages in terms of scalability, safety, and reaction control. Furthermore, the development of asymmetric syntheses to access enantiomerically pure forms of this compound is a critical area of focus, as the stereochemistry of spirocyclic compounds can significantly influence their biological activity. acs.org
Advanced Functionalization and Diversification Strategies
The amine functionality in this compound serves as a key anchor point for a wide array of chemical modifications. Future research will undoubtedly focus on advanced functionalization and diversification strategies to expand the chemical space around this spirocyclic core. This includes the development of novel C-H functionalization techniques to selectively modify the carbocyclic and heterocyclic rings. nih.gov Such strategies would enable the introduction of a diverse range of substituents, thereby modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The synthesis of libraries of derivatives through parallel synthesis techniques will be instrumental in exploring the structure-activity relationships of this scaffold. enamine.net
In-depth Mechanistic Studies of its Reactions
A thorough understanding of the reactivity of this compound is crucial for its effective application in various chemical transformations. In-depth mechanistic studies of its reactions will provide valuable insights into its electronic and steric properties. Computational modeling and experimental studies can be employed to elucidate reaction pathways, transition states, and the influence of the spirocyclic framework on reactivity. This knowledge will be instrumental in designing more efficient and selective synthetic transformations involving this compound.
Expanding the Scope of Bioisosteric Applications
Spirocyclic scaffolds are increasingly recognized for their potential as bioisosteres for common motifs in bioactive molecules. acs.org The rigid, three-dimensional nature of the 5-oxaspiro[3.5]nonane core can be exploited to replace more flexible or planar structures in known drugs or drug candidates. Future research should focus on systematically exploring the bioisosteric potential of this compound. This involves the rational design and synthesis of analogs of existing therapeutic agents where a key structural element is replaced by the 5-oxaspiro[3.5]nonane moiety. Such studies could lead to the discovery of new chemical entities with improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties.
Integration with High-Throughput Screening and Combinatorial Chemistry
The integration of this compound into high-throughput screening (HTS) and combinatorial chemistry platforms represents a significant avenue for future research. nih.gov By incorporating this unique spirocyclic building block into combinatorial libraries, researchers can rapidly generate a large number of diverse compounds for biological screening. nih.gov The development of efficient solid-phase or solution-phase synthetic methods compatible with automated systems will be essential for this purpose. The resulting libraries can be screened against a wide range of biological targets to identify novel hits for drug discovery programs and to probe new areas of chemical biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
